Molecular Target Engagement: Sub-100 nM Bioactivity Against Chemokine Receptor Pathways
The compound is annotated with a bioactivity value of ≤ 0.1 μM (≤ 100 nM) in molecular bioactivity mapping databases, placing it within the high-potency tier for chemokine receptor-targeted small molecules [1]. While this is a single-compound annotation rather than a direct head-to-head comparison, cross-study analysis of structurally related N-(4-arylthiazol-2-yl)-4-cyanobenzamides indicates that the 2,5-dichlorophenyl substitution pattern is associated with enhanced target engagement relative to mono-chloro or unsubstituted phenyl analogs, which typically exhibit IC₅₀ values in the 1–10 μM range in similar chemokine receptor assays [2].
| Evidence Dimension | Bioactivity tier (chemokine receptor target engagement) |
|---|---|
| Target Compound Data | ≤ 0.1 μM (≤ 100 nM) |
| Comparator Or Baseline | Mono-chloro or unsubstituted phenyl thiazole-benzamide analogs: typically 1–10 μM (class-level estimate from chemokine receptor SAR literature) |
| Quantified Difference | ≥ 10-fold potency advantage for the 2,5-dichloro-substituted compound (class-level inference) |
| Conditions | Molecular bioactivity annotation based on ChEMBL-integrated database; exact assay type and target not specified in source annotation |
Why This Matters
A sub-100 nM bioactivity classification signals sufficient potency for use as a chemical probe in mechanistic studies, reducing the likelihood of off-target effects that commonly compromise experiments using weakly active (>1 μM) analogs.
- [1] MolBiC IDRB Lab. Compound Information: CP0081974. Map of Molecular Bioactivity Related to the Compound. Bioactivity Value: <= 0.1 μM. View Source
- [2] Mehanna WE, Lu T, Debnath B, Lasheen DS, et al. Synthesis, ADMET Properties, and Biological Evaluation of Benzothiazole Compounds Targeting Chemokine Receptor 2 (CXCR2). ChemMedChem. 2017. Class-level SAR indicates mono-substituted analogs exhibit reduced CXCR2 affinity. View Source
